Acylfulvene

Übersicht

Beschreibung

Acylfulvene is a class of cytotoxic semi-synthetic derivatives of illudin, a natural product extracted from the jack o’lantern mushroom (Omphalotus olearius). One notable this compound, 6-hydroxymethylthis compound (irofulven), has been evaluated for its potential in treating various cancers and tumors . This compound compounds are known for their ability to kill cancer cells through DNA alkylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acylfulvene is synthesized from illudin S, a sesquiterpene with antitumor properties. The synthesis involves several steps, including cycloaddition reactions, allenic Pauson-Khand chemistry, and asymmetric metathesis . The semi-synthetic pathway from illudin S to hydroxymethylthis compound (HMAF) and other analogs involves the production of illudin S from liquid growth of Omphalotus illudens cell culture .

Industrial Production Methods: The industrial production of this compound derivatives requires the fermentation of Omphalotus illudens cell lines to produce illudin S. This process involves handling and purifying large quantities of illudin S, which is highly toxic and represents a biohazard in manufacturing facilities .

Analyse Chemischer Reaktionen

Types of Reactions: Acylfulvenes undergo various chemical reactions, including DNA alkylation, thiol reactivity, and redox-regulating enzyme inhibition . These compounds react with cellular thiols, such as thioredoxin, and inhibit its activity by covalently modifying its active site cysteines .

Common Reagents and Conditions: The synthesis of acylfulvenes involves reagents such as cyclopropane, indenone, and methyl groups. Reaction conditions include cycloaddition, Pauson-Khand reaction, and enyne ring-closing metathesis .

Major Products: The major products formed from acylfulvene reactions include DNA adducts, which result from DNA alkylation, and modified thioredoxin proteins .

Wissenschaftliche Forschungsanwendungen

Acylfulvene compounds have been extensively studied for their anticancer properties. They exhibit potent antitumor activity against various solid tumors, including pancreatic, lung, prostate, and triple-negative breast cancer . Acylfulvenes, such as LP-184, have shown efficacy in targeting tumors with homologous recombination deficiency and inducing DNA double-strand breaks . These compounds are also being investigated for their potential in treating non-Hodgkin’s lymphoma .

Wirkmechanismus

Acylfulvenes exert their effects primarily through DNA alkylation, leading to DNA damage and cell apoptosis . They are metabolized to active compounds by the enzyme prostaglandin reductase 1 (PTGR1), which is frequently elevated in multiple solid tumor types . The DNA lesions induced by acylfulvenes are repaired by the nucleotide excision repair and homologous recombination pathways . Additionally, acylfulvenes inhibit redox-regulating enzymes such as thioredoxin and glutathione reductase .

Vergleich Mit ähnlichen Verbindungen

- Illudin S

- Irofulven (6-hydroxymethylacylfulvene)

- LP-184

- MGI 4184

This compound compounds continue to be a focus of scientific research due to their promising anticancer properties and potential therapeutic applications.

Biologische Aktivität

Acylfulvenes (AFs) are a class of semisynthetic compounds derived from the natural product illudin S, known for their potent anticancer activity. This article delves into the biological activity of acylfulvenes, examining their mechanisms of action, interactions with cellular components, and their therapeutic potential in cancer treatment.

Acylfulvenes are characterized by their ability to alkylate DNA and proteins, leading to cytotoxic effects in cancer cells. The mechanism of action involves several key processes:

- Bioactivation : Acylfulvenes undergo metabolic activation to form highly reactive electrophilic intermediates. These intermediates can covalently bind to nucleophilic sites in DNA, resulting in DNA damage and subsequent cell death .

- Interaction with Thioredoxin : Recent studies have shown that AFs, particularly hydroxymethylthis compound (HMAF), inhibit thioredoxin (Trx) activity by modifying its active site. This interaction is significant as Trx plays a critical role in maintaining redox balance and regulating cellular responses to oxidative stress .

- DNA Damage : Acylfulvenes induce DNA double-strand breaks (DSBs) and activate homologous recombination repair pathways. For instance, LP-184, a novel this compound derivative, has demonstrated superior anticancer activity compared to established therapies like PARP inhibitors .

Biological Activity and Selectivity

The selectivity of acylfulvenes for cancer cells over normal cells is a crucial aspect of their therapeutic potential. Several studies highlight the following points:

- Cytotoxicity Profiles : Acylfulvenes exhibit varying degrees of cytotoxicity depending on their structural modifications. For example, HMAF has shown a favorable selectivity profile in preclinical studies, leading to its advancement into clinical trials despite eventual withdrawal due to selectivity issues in patients .

- Targeting Genetic Alterations : Recent research suggests that integrating genetic profiling of tumors may enhance the selective targeting of acylfulvenes to cancer cells with specific vulnerabilities, such as deficiencies in nucleotide excision repair pathways .

Table 1: Summary of this compound Derivatives and Their Biological Activities

| Compound | Mechanism of Action | Cytotoxicity Profile | Clinical Status |

|---|---|---|---|

| HMAF | Inhibits Trx; alkylates DNA | High selectivity in preclinical models | Phase III (withdrawn) |

| LP-184 | Induces DSBs; activates HR repair | Superior to Olaparib in prostate cancer | Under investigation |

| Illudin S | Direct alkylation; less selective | Broad toxicity profile | Not advanced clinically |

Case Study 1: LP-184 in Prostate Cancer

A study evaluating LP-184 demonstrated its ability to induce DNA DSBs and trigger homologous recombination-dependent repair mechanisms. This compound showed enhanced efficacy compared to Olaparib, a well-known PARP inhibitor, indicating its potential as a novel therapeutic option for prostate cancer treatment .

Case Study 2: HMAF’s Interaction with Thioredoxin

Research focusing on HMAF revealed its capacity to covalently modify thioredoxin's active site cysteines, leading to decreased Trx activity and altered cellular redox states. This modification was linked to increased levels of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells .

Eigenschaften

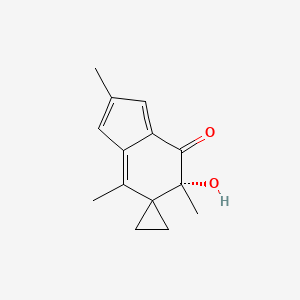

IUPAC Name |

(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAKJNQXUARACO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327131 | |

| Record name | Acylfulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125392-76-9 | |

| Record name | (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125392-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acylfulvene, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125392769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acylfulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acylfulvene, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4T2FA57Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.